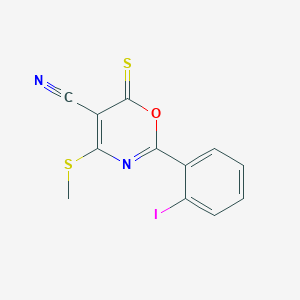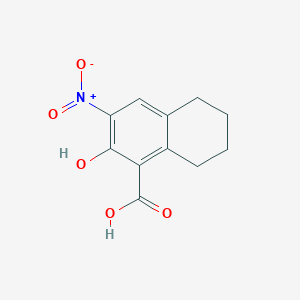
2-Hydroxy-3-nitro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-3-nitro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid is a complex organic compound with a unique structure that includes a hydroxyl group, a nitro group, and a carboxylic acid group attached to a tetrahydronaphthalene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-nitro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the nitration of 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid followed by hydroxylation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and hydroxylation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Hydroxy-3-nitro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The hydroxyl and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-keto-3-nitro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid.
Reduction: Formation of 2-hydroxy-3-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid.
Substitution: Various substituted derivatives depending on the reagents used
Applications De Recherche Scientifique
2-Hydroxy-3-nitro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-Hydroxy-3-nitro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects
Comparaison Avec Des Composés Similaires
- 3-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
- 5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid
- 2-Naphthalenol, 5,6,7,8-tetrahydro-
Comparison:
- Uniqueness: The presence of both a hydroxyl and a nitro group in 2-Hydroxy-3-nitro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid distinguishes it from similar compounds, providing unique reactivity and potential applications.
- Similarities: These compounds share a common tetrahydronaphthalene backbone, but differ in their functional groups, leading to variations in their chemical behavior and applications .
Propriétés
Numéro CAS |
89586-25-4 |
|---|---|
Formule moléculaire |
C11H11NO5 |
Poids moléculaire |
237.21 g/mol |
Nom IUPAC |
2-hydroxy-3-nitro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H11NO5/c13-10-8(12(16)17)5-6-3-1-2-4-7(6)9(10)11(14)15/h5,13H,1-4H2,(H,14,15) |
Clé InChI |
FDBYMUXRPNBHPU-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C(=C(C=C2C1)[N+](=O)[O-])O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


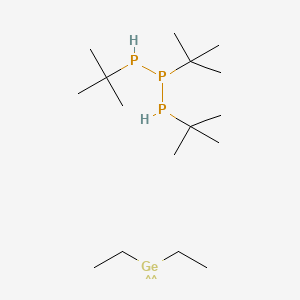
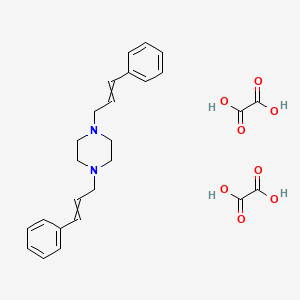

![4-[(2-Chloroethyl)amino]-3-nitro-2H-1-benzopyran-2-one](/img/structure/B14394027.png)
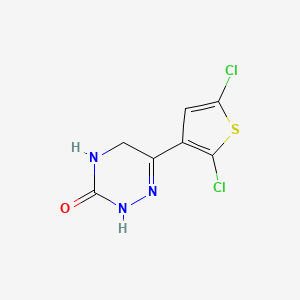
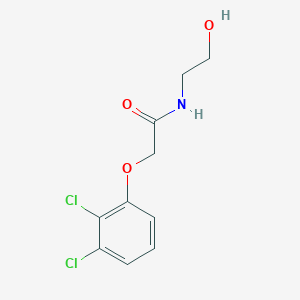
![2-[2-(Morpholin-4-yl)ethyl]-1,1-diphenylbutane-1,4-diol](/img/structure/B14394050.png)
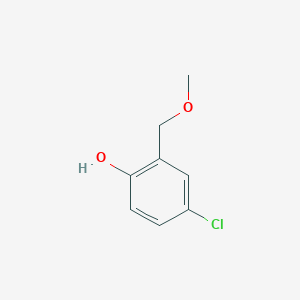
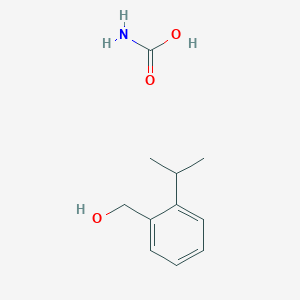
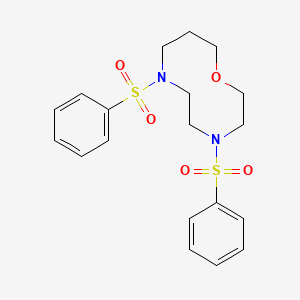
![2-[4-(2-Chlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate](/img/structure/B14394058.png)

![5-Phenyl-1-{4-[(prop-2-en-1-yl)oxy]phenyl}-1H-1,2,3-triazole](/img/structure/B14394086.png)
